4alpha-Methylcholesterol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H48O |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h11,18-22,24-26,29H,7-10,12-17H2,1-6H3/t19-,20+,21+,22-,24+,25+,26+,27-,28+/m1/s1 |
InChI Key |
PZELUKPNJYWGOY-WKKZOLDUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Canonical SMILES |
CC1C(CCC2(C1=CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 4alpha Methylcholesterol
Position of 4α-Methylcholesterol within Sterol Pathways
4α-methylcholesterol and its related 4-methylsterols are transient, yet crucial, intermediates in the biosynthesis of a wide array of sterols. nih.govnih.gov Their formation and subsequent demethylation are fundamental steps in producing structurally and functionally diverse sterols across eukaryotes.
Mammalian Sterol Biosynthesis: Lanosterol (B1674476) to Zymosterol (B116435) Segment
In mammals, the biosynthesis of cholesterol from lanosterol involves a series of enzymatic reactions, with 4α-methylsterols serving as key intermediates. nih.govresearchgate.net The pathway from lanosterol to zymosterol includes the demethylation at the C-4 position. nih.govwikipedia.org 4,4-dimethylcholesta-8,14,24-trienol and 4,4-dimethylzymosterol are precursors that undergo demethylation to form 4α-methylzymosterol, which is then converted to zymosterol. mdpi.comebi.ac.uk The enzyme methylsterol monooxygenase catalyzes the three-step monooxygenation required for the demethylation of both 4,4-dimethyl and 4α-methylsterols, which are subsequently metabolized to cholesterol. uniprot.org
The conversion of zymosterol to cholesterol occurs in the endoplasmic reticulum, and zymosterol rapidly accumulates in the plasma membrane. wikipedia.org While the classic Kandutsch-Russell pathway involves the reduction of the C24-25 double bond at a later stage, alternative pathways exist where this reduction can occur earlier, potentially influencing the specific 4α-methylsterol intermediates formed. nih.gov The accumulation of 4-methylsterols due to genetic or chemical inhibition of the demethylation process can have deleterious effects on cell growth and division. mdpi.comnih.gov
Fungal Sterol Biosynthesis: Ergosterol (B1671047) Pathway
The biosynthesis of ergosterol, the primary sterol in most fungi, also proceeds through a lanosterol intermediate and involves 4-methylated sterols. mdpi.complos.org The pathway shares similarities with mammalian cholesterol synthesis, particularly in the initial steps of demethylation. In fungi like Saccharomyces cerevisiae, lanosterol is converted to ergosterol through a series of intermediates, including 4,4-dimethylzymosterol and 4α-methylzymosterol. mdpi.comebi.ac.uk
A key enzyme in this process is the C-4 sterol methyl oxidase (Erg25p), which is responsible for the removal of the two methyl groups at the C-4 position. mdpi.com Inhibition of this enzyme leads to the accumulation of 4-methylsterols, such as 4-methylfecosterol, and a reduction in ergosterol levels, which is a mechanism of action for some antifungal drugs. ebi.ac.ukfiveable.me In some pathogenic fungi, like Candida albicans and Aspergillus fumigatus, there are two C-4 methyl oxidases, with one playing a dominant role in an alternative pathway that can contribute to azole resistance. mdpi.com The ergosterol biosynthesis pathway is a major target for antifungal therapies due to its essentiality in fungi and its distinction from the cholesterol pathway in humans. mdpi.comfiveable.meup.ac.za
Plant Sterol Biosynthesis: Cycloartenol (B190886) Pathway
In plants, the biosynthesis of phytosterols (B1254722) begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol, rather than lanosterol. pnas.orgoup.com The subsequent conversion of cycloartenol to various phytosterols, such as sitosterol (B1666911) and campesterol (B1663852), requires the removal of the two methyl groups at the C-4 position. science.govresearchgate.netnih.gov This process involves a multi-enzyme complex that includes a sterol 4α-methyl oxidase (SMO). researchgate.netnih.govresearchgate.net
Interestingly, plants have two distinct families of SMOs. SMO1 is involved in the oxidation of 4,4-dimethylsterols, while SMO2 acts on 4α-methylsterols. nih.govresearchgate.netnih.govugent.be This indicates a non-consecutive demethylation process in plants, unlike in mammals and fungi where a single enzyme complex typically handles both demethylation steps. nih.govoup.com For example, silencing of SMO2 in Nicotiana benthamiana leads to the accumulation of 4α-methyl-Δ7-sterols like 24-ethylidenelophenol. researchgate.netnih.gov The accumulation of certain 4-methylsterols in plants has been shown to interfere with developmental processes, such as auxin signaling. mdpi.commdpi-res.com
Other Organisms: Nematodes and Bacterial Pathways
Nematodes are sterol auxotrophs, meaning they cannot synthesize sterols de novo and must obtain them from their diet. nih.govresearchgate.net They possess a unique metabolic capability to perform 4α-methylation of dietary sterols. researchgate.net This pathway is distinct from the demethylation processes seen in other eukaryotes. For instance, Caenorhabditis elegans can convert dietary sterols into various other sterols, a process that includes 4α-methylation. researchgate.net
While sterol synthesis is generally considered a eukaryotic feature, some bacteria have been found to possess genes for 2,3-oxidosqualene cyclase, suggesting they may have a minimal sterol pathway. nih.govmdpi.com In bacteria like Methylococcus capsulatus, a sterol pathway has been identified that includes the demethylation of lanosterol, likely involving 4-methylated intermediates. mdpi.com However, the precise function of these 4-methylsterols in bacteria is not yet fully understood, though a role in adapting to environmental stress has been proposed. researchgate.netmdpi.com
Enzymatic Steps Preceding 4α-Methylcholesterol Formation
The formation of 4α-methylcholesterol is contingent on the prior synthesis of its precursor, a tetracyclic triterpenoid (B12794562) alcohol. This foundational step is the cyclization of the linear molecule 2,3-oxidosqualene.
Formation of Lanosterol or Cycloartenol from 2,3-Oxidosqualene
The biosynthesis of sterols begins with the cyclization of the acyclic precursor, (S)-2,3-oxidosqualene. wikipedia.orgacs.org This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgwikipedia.org The specific product of this cyclization event dictates the subsequent sterol biosynthetic pathway within an organism.
In animals and fungi, the primary OSC is lanosterol synthase (LAS), which converts 2,3-oxidosqualene into lanosterol. wikipedia.orgwikipedia.org This reaction is a remarkable feat of enzymatic catalysis, involving a series of protonations, ring closures, and rearrangements to form the characteristic four-ring structure of lanosterol. acs.orgnih.gov Lanosterol then serves as the initial substrate for the pathway leading to cholesterol and ergosterol, respectively. mdpi.comwikipedia.org
In plants and some protists, the key OSC is cycloartenol synthase (CAS). This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, which features a distinctive cyclopropane (B1198618) ring. frontiersin.orgwikipedia.orgnih.gov Cycloartenol is the precursor to the vast array of phytosterols found in plants. oup.commdpi.com The enzyme oxidosqualene:lanosterol cyclase catalyzes the formation of the four rings of lanosterol from the linear substrate 2,3-monoepoxysqualene. nih.gov
The specificity of the OSC, whether it produces lanosterol or cycloartenol, is a critical determinant of the final sterol composition of an organism. frontiersin.org Although traditionally associated with specific kingdoms, the distribution of LAS and CAS is more complex than a simple animal/fungi versus plant division. frontiersin.org
| Enzyme | Organism Kingdom(s) | Substrate | Product | Subsequent Pathway |
| Lanosterol Synthase (LAS) | Animals, Fungi | 2,3-Oxidosqualene | Lanosterol | Cholesterol, Ergosterol |
| Cycloartenol Synthase (CAS) | Plants | 2,3-Oxidosqualene | Cycloartenol | Phytosterols |
C14-Demethylation Pathway and Intermediates
The journey to cholesterol from its precursor, lanosterol, involves several demethylation steps. The first of these occurs at the C14 position of the sterol molecule. mdpi.comresearchgate.net This crucial reaction is catalyzed by the enzyme 14α-methylsterol demethylase , also known as CYP51 . mdpi.comnih.gov CYP51 is a cytochrome P450-dependent monooxygenase that is highly conserved across biological kingdoms, including animals, fungi, and plants. mdpi.comfrontiersin.orgnih.gov
Table 1: Key Enzymes and Intermediates in the C14-Demethylation Pathway
| Enzyme/Intermediate | Function/Description |
| Lanosterol | The initial substrate for the C14-demethylation pathway in the biosynthesis of cholesterol. frontiersin.orgwikipedia.org |
| 14α-methylsterol demethylase (CYP51) | A cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol. mdpi.comnih.govnih.gov |
| NADPH | A required cofactor that provides reducing equivalents for the oxidative demethylation reaction. mdpi.comnih.gov |
| Formic Acid | The form in which the 14α-methyl group is removed from the sterol molecule. mdpi.com |
| 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol | The demethylated product of the CYP51-catalyzed reaction. wikipedia.org |
Initial C4-Methyl Oxidations
Following the removal of the C14-methyl group, the next stage in the pathway involves the oxidative removal of the two methyl groups at the C4 position. nih.govbiorxiv.org The initial substrate for this process is a 4,4-dimethylsterol. nih.gov The oxidation of the C4-methyl groups is a critical step that prepares the molecule for subsequent decarboxylation. nih.gov This process involves the stepwise oxidation of a methyl group to a carboxylic acid, a reaction that requires molecular oxygen and NADH. nih.gov
Formation of 4alpha-Methylcholesterol: The Sterol C4-Demethylation Complex (C4DMC)
The removal of the two methyl groups at the C4 position is carried out by a multi-enzyme complex known as the Sterol C4-Demethylation Complex (C4DMC) . mdpi.commdpi.com This complex ensures the efficient and coordinated conversion of 4,4-dimethylsterols to 4-desmethylsterols. mdpi.com The C4DMC is comprised of three core enzymes: Sterol-4α-methyl Oxidase (SMO), 3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase (C4D), and Sterone Ketoreductase (SKR). mdpi.comresearchgate.net These enzymes are tethered together by a scaffolding protein called ERG28. mdpi.comresearchgate.net
Sterol-4α-methyl Oxidase (SMO) Activity
The first enzymatic activity within the C4DMC is performed by Sterol-4α-methyl Oxidase (SMO) . mdpi.comnih.gov SMO is a non-heme iron-dependent oxygenase that catalyzes the three successive oxidations of the 4α-methyl group of a 4,4-dimethylsterol. nih.govscispace.com This series of reactions converts the methyl group into a hydroxymethyl group, then a formyl group, and finally a carboxyl group, forming a 4α-carboxysterol. nih.gov In humans, a single SMO enzyme, encoded by the SC4MOL gene, is responsible for the demethylation of both 4,4-dimethyl and 4α-monomethyl sterols. jci.org
3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase (C4D) Activity
Following the oxidation of the 4α-methyl group to a carboxylic acid by SMO, the bifunctional enzyme 3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase (C4D) comes into play. mdpi.comnih.gov This enzyme first oxidizes the 3β-hydroxyl group of the sterol to a 3-keto group. mdpi.comnih.gov This oxidation is coupled with the decarboxylation of the 4α-carboxyl group, releasing it as carbon dioxide. nih.govmdpi.com This reaction is essential for removing the first methyl group from the C4 position. nih.govresearchgate.net
Sterone Ketoreductase (SKR) Activity
The final catalytic step in the C4-demethylation process is carried out by Sterone Ketoreductase (SKR) . mdpi.comnih.gov After the action of C4D, the sterol is left with a 3-keto group. nih.gov SKR, an NADPH-dependent enzyme, reduces this 3-ketosteroid back to a 3β-hydroxyl group. nih.govscispace.com This reduction restores the proper stereochemistry at the C3 position, yielding 4α-methylcholesterol. nih.gov
Role of ERG28 as a Tethering Protein in the C4DMC
The efficient functioning of the C4DMC relies on the scaffolding protein ERG28 . mdpi.comresearchgate.net ERG28 is an endoplasmic reticulum-resident protein that tethers the three catalytic enzymes (SMO, C4D, and SKR) of the complex together. mdpi.comuniprot.orgoup.com This co-localization ensures the efficient channeling of the sterol intermediates from one active site to the next, preventing the release of potentially toxic intermediates. phytoab.comnih.gov Disruption of ERG28 leads to a loss of C4-demethylation activity, highlighting its critical role in the complex. mdpi.comoup.com
Table 2: Components of the Sterol C4-Demethylation Complex (C4DMC)
| Component | Gene (Human) | Function |
| Sterol-4α-methyl Oxidase (SMO) | SC4MOL | Catalyzes the three-step oxidation of the 4α-methyl group to a carboxyl group. nih.govscispace.comjci.org |
| 3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase (C4D) | NSDHL | Oxidizes the 3β-hydroxyl group and decarboxylates the 4α-carboxyl group. nih.govmdpi.comnih.gov |
| Sterone Ketoreductase (SKR) | HSD17B7 | Reduces the 3-keto group back to a 3β-hydroxyl group. nih.govscispace.com |
| ERG28 | ERG28 | A scaffolding protein that tethers the C4DMC enzymes in the endoplasmic reticulum. mdpi.comuniprot.orgoup.com |
Downstream Metabolism of this compound
Conversion to 4-Desmethylsterols (e.g., Zymosterol, Cholesterol, Ergosterol, Phytosterols)
The conversion of this compound is a critical step in the synthesis of various functional sterols. These 4-methylsterols are precursors to 4-desmethylsterols, which lack the methyl group at the C-4 position. nih.gov The specific pathway and end-products vary significantly between different organisms.
In mammals and fungi, the C-4 demethylation process occurs in a consecutive manner. Following the initial removal of the 14α-methyl group from lanosterol, the two methyl groups at C-4 are sequentially removed. nih.gov 4alpha-methylzymosterol, a derivative of this compound, is an intermediate in this pathway. ebi.ac.uknih.gov The removal of the 4α-methyl group from this compound leads to the formation of zymosterol, a key precursor in the biosynthesis of cholesterol. nih.govresearchgate.net Zymosterol then undergoes further modifications to ultimately yield cholesterol in animals or ergosterol in fungi. nih.govwikipedia.org
The plant phytosterol biosynthesis pathway is notably different. It begins with cycloartenol instead of lanosterol. nih.govoup.com The two C-4 demethylation steps are not consecutive and are separated by several other enzymatic reactions. nih.govresearchgate.net The first C-4 demethylation acts on a 4,4,14-trimethylsterol, while the second demethylation, which removes the remaining 4α-methyl group, occurs later in the pathway on a 4-methylsterol intermediate like 24-ethylidenelophenol. researchgate.netscispace.com This second demethylation step ultimately leads to the production of a diverse array of phytosterols. nih.govresearchgate.net
Table 1: Conversion of this compound Intermediates to Key 4-Desmethylsterols
| Precursor Intermediate (Example) | Organism Kingdom | Key End-Product(s) |
|---|---|---|
| 4alpha-Methylzymosterol | Animals, Fungi | Zymosterol, Cholesterol, Ergosterol |
| 24-Ethylidenelophenol (a 4-methylsterol) | Plants | Episterol (B45613), Δ7-Avenasterol, leading to various Phytosterols |
Role of 3-Ketosteroid Reductase (HSD17B7/ERG27) in C3-Hydroxy Group Regeneration
The removal of the 4α-methyl group is a complex oxidative process involving a multienzyme complex often referred to as the C-4 demethylation complex. nih.govoup.compnas.org This process requires the sequential action of three enzymes: a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (HSD/D), and a 3-ketosteroid reductase (KSR). nih.govresearchgate.net
The initial step involves the oxidation of the 4α-methyl group to a carboxylic acid by SMO. The HSD/D enzyme then catalyzes the oxidation of the 3β-hydroxy group to a 3-keto group, which facilitates the decarboxylation and removal of the C-4 carboxyl group. This leaves a 3-ketosteroid intermediate (a sterone). nih.gov
The final and essential step in this sequence is the reduction of this 3-keto group back to a 3β-hydroxy group, thereby regenerating the characteristic hydroxyl group of the sterol. This reaction is catalyzed by a 3-ketosteroid reductase (EC 1.1.1.270). oup.comwikipedia.org In mammals, this enzyme is identified as hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7), which exhibits dual functionality, participating in both sex steroid metabolism and cholesterol biosynthesis. oup.comnih.govuniprot.orgoup.com The yeast ortholog is known as ERG27, which is essential for ergosterol biosynthesis. uniprot.orgyeastgenome.orgnih.gov Both HSD17B7 and ERG27 utilize NADPH as a cofactor to reduce the 3-oxosteroid, yielding the 3β-hydroxysterol and NADP+. uniprot.orgnih.gov The deficiency of this enzyme leads to the accumulation of 3-keto sterols and blocks the production of the final sterol products, highlighting its critical role in the pathway. oup.comnih.govnih.gov
Table 2: Key 3-Ketosteroid Reductase Enzymes in C-4 Demethylation
| Enzyme Name | Organism | Gene Name | Function in Sterol Biosynthesis |
|---|---|---|---|
| 3-keto-steroid reductase / 17-beta-hydroxysteroid dehydrogenase 7 | Human | HSD17B7 | Reduces 3-ketosteroid intermediates (e.g., zymosterone) to regenerate the C3-hydroxy group in the cholesterol pathway. oup.comnih.govuniprot.org |
| 3-keto-steroid reductase | Yeast (Saccharomyces cerevisiae) | ERG27 | Reduces 3-keto sterol intermediates to regenerate the C3-hydroxy group in the ergosterol pathway. uniprot.orgyeastgenome.orgnih.gov |
Further Conversions in Specific Phytosterol Branches (e.g., Campesterol, β-Sitosterol, Stigmasterol)
In plants, the sterol biosynthetic pathway is highly branched, leading to a wide variety of phytosterols that differ primarily in the alkyl substitution at the C-24 position of the side chain. oup.com After the initial formation of cycloartenol, the pathway bifurcates to produce 24-methylsterols and 24-ethylsterols. oup.com
The first key branching point is catalyzed by sterol methyltransferase 1 (SMT1), which adds a methyl group to the C-24 position of cycloartenol. biorxiv.orgugent.be Following a series of reactions including the first C-4 demethylation and cyclopropane ring opening, the intermediate 4α-methylfecosterol is formed. biorxiv.org Further downstream, a second methylation at C-24, catalyzed by sterol methyltransferase 2 (SMT2), can occur, which directs the pathway towards 24-ethylsterols like β-sitosterol and stigmasterol (B192456). nih.govoup.com
The pathway leading to campesterol (a 24-methylsterol) involves the conversion of episterol. Episterol is formed after the second C-4 demethylation of intermediates like 24-methylenelophenol. researchgate.netbiorxiv.org A series of desaturation and reduction steps converts episterol into 24-methylenecholesterol (B1664013). biorxiv.org The final step is the reduction of the C-24(28) double bond of 24-methylenecholesterol by the enzyme DIMINUTO/DWARF1 (DIM/DWF1), a sterol Δ24-reductase, to yield campesterol. biorxiv.orgnih.gov
The biosynthesis of β-sitosterol and stigmasterol (24-ethylsterols) follows a parallel branch. After the second methylation by SMT2, intermediates like 24-ethylidenelophenol are demethylated at C-4 to produce Δ7-avenasterol. researchgate.netugent.be This is then converted to β-sitosterol through steps also involving enzymes like DWF5 and DIM/DWF1. biorxiv.org Stigmasterol can then be formed from β-sitosterol by the action of a C-22 desaturase. oup.com
Table 3: Key Enzymes and Products in Phytosterol Branch Pathways
| Enzyme | Gene (Example from Arabidopsis) | Function | Key Product(s) |
|---|---|---|---|
| Sterol Methyltransferase 1 | SMT1 | Adds the first methyl group at C-24. | 24-Methylsterol precursors |
| Sterol Methyltransferase 2 | SMT2 | Adds the second methyl group at C-24. | 24-Ethylsterol precursors |
| Sterol-4α-methyl oxidase 2 | SMO2 | Catalyzes the second C-4 demethylation on 4α-methylsterols. researchgate.net | Episterol, Δ7-Avenasterol |
| Sterol Δ24-Reductase | DIM/DWF1 | Reduces the C-24(28) double bond. biorxiv.orgnih.gov | Campesterol, β-Sitosterol |
| C-22 Desaturase | CYP710A | Introduces a double bond at C-22. oup.com | Stigmasterol |
Enzymology and Mechanistic Aspects of 4alpha Methylcholesterol Metabolism
Sterol-4α-Methyl Oxidase (SMO)
Sterol-4α-methyl oxidase (SMO) is the enzyme that initiates the C4-demethylation cascade. nih.govmdpi.com It is a crucial component of the C4-demethylation complex (C4DMC), which also includes a dehydrogenase/decarboxylase and a reductase. nih.govnih.gov SMO's primary function is to catalyze the sequential oxidation of the 4α-methyl group, preparing it for removal. nih.govacs.org
Isoforms and Substrate Specificity (e.g., SMO1 and SMO2 in Plants)
The complexity and substrate specificity of SMO vary across different eukaryotic kingdoms. In animals and fungi, a single SMO enzyme is responsible for the consecutive removal of both methyl groups at the C4 position. researchgate.netaconf.orgpnas.orgnih.govpreprints.org In contrast, higher plants have evolved two distinct families of SMO enzymes, designated SMO1 and SMO2, which act at different stages of the phytosterol biosynthesis pathway. researchgate.netscispace.comoup.comnih.gov
These plant isoforms exhibit strict and distinct substrate specificities:
SMO1 family: This group of enzymes is responsible for the first C4-demethylation step. oup.comresearchgate.netresearchgate.net They specifically act on 4,4-dimethylsterols. mdpi.comoup.comscispace.com For instance, silencing of SMO1 genes in Nicotiana benthamiana leads to the accumulation of its substrate, 4,4-dimethyl-9β,19-cyclopropylsterols like 24-methylenecycloartanol. researchgate.netscispace.comnih.gov
SMO2 family: This family catalyzes the second C4-demethylation, acting on 4α-methylsterol substrates after several other enzymatic steps have occurred in the pathway. oup.comresearchgate.netresearchgate.net Silencing of SMO2 results in the accumulation of 4α-methyl-Δ7-sterols, such as 24-ethylidenelophenol and 24-ethyllophenol. researchgate.netscispace.comnih.gov
This separation of roles highlights a key difference in the sterol biosynthetic pathway between plants and other eukaryotes. researchgate.netoup.com In Arabidopsis thaliana, there are three SMO1 genes and two SMO2 genes. aconf.orgnih.govresearchgate.net
| Enzyme Family | Primary Substrate Type | Example Substrate(s) | Role in C4-Demethylation | Organisms |
| SMO1 | 4,4-Dimethylsterols | 24-Methylene cycloartanol | First methyl group removal | Plants |
| SMO2 | 4α-Methylsterols | 24-Ethylidenelophenol, 24-Etyllophenol | Second methyl group removal | Plants |
| SMO (ERG25) | 4,4-Dimethylsterols & 4α-Methylsterols | Lanosterol (B1674476) derivatives | Sequential removal of both methyl groups | Animals, Fungi |
Oxidative Cleavage Reactions and Intermediates (e.g., 4-hydroxysterol, 4-formylsterol, 4-carboxysterol)
SMO catalyzes three successive oxidative attacks on the 4α-methyl group of its sterol substrate. nih.gov This sequential oxidation converts the methyl group into a carboxylic acid, proceeding through two stable intermediates. acs.orgbioone.org The process involves the following steps:
Hydroxylation: The 4α-methyl group is first oxidized to a 4α-hydroxymethyl group, forming a 4-hydroxysterol intermediate. nih.govmdpi.com
Dehydrogenation: The alcohol is further oxidized to an aldehyde, yielding a 4-formylsterol. nih.govmdpi.com
Dehydrogenation: The aldehyde is finally oxidized to a carboxylic acid, producing a 4α-carboxysterol. nih.govmdpi.comscispace.com
These three products—4-hydroxymethylsterol, 4-formylsterol, and 4-carboxysterol—are transient intermediates in the sterol biosynthesis pathway and are typically not found in significant amounts under normal physiological conditions. nih.govmdpi.com The final product, the 4α-carboxysterol, is the substrate for the next enzyme in the demethylation complex. nih.govscispace.com
Molecular Mechanism and Catalytic Residues (e.g., Non-heme iron oxygenases)
Sterol-4α-methyl oxidase belongs to a small family of membrane-bound, non-heme iron-dependent oxygenases involved in lipid metabolism. researchgate.netpnas.orgscispace.comnih.gov Its catalytic activity relies on an iron cofactor, which is coordinated by specific amino acid residues within the protein. The amino acid sequences of SMO proteins across species reveal three highly conserved histidine-rich motifs: HX3H, HX2HH, and HX2HH. researchgate.netscispace.comnih.gov These motifs are characteristic of this enzyme family and are essential for catalysis, as they are believed to form the binding site for the di-iron center required for the oxidation reactions. scispace.comnih.govbioone.org The enzyme system utilizes electrons supplied via NADH through the cytochrome b5/cytochrome b5 reductase system. nih.govbioone.org
Requirement for Molecular Oxygen
The oxidative cleavage of the carbon-carbon bond during C4-demethylation is an oxygen-dependent process. nih.govmdpi.compnas.org SMO requires molecular oxygen (O₂) to carry out the three successive oxidation reactions that convert the methyl group into a carboxyl group. nih.govbioone.org This requirement is a shared feature with the C14-demethylase (a cytochrome P450 enzyme), although the enzymes themselves are different. nih.gov The reaction catalyzed by SMO is not inhibited by carbon monoxide but is sensitive to cyanide, which is consistent with the involvement of a non-heme iron center rather than a cytochrome P450. bioone.org
3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase (C4D)
Following the action of SMO, the 3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase (C4D), also known as 3βHSD/D, continues the C4-demethylation process. nih.govmdpi.com This is a bifunctional enzyme that catalyzes two critical reactions: the oxidation of the 3β-hydroxyl group and the decarboxylation of the C4-carboxyl group. researchgate.netmdpi.comnih.gov In Arabidopsis, two genes, HSD1 and HSD2, encode these enzymes, which have been shown to be essential for pollen and embryonic development. mdpi.comnih.gov
Decarboxylation of 4-Carboxysterol Intermediates
The primary role of C4D is to remove the carboxyl group that was installed at the C4 position by SMO. nih.govscispace.com This is achieved through an NAD(P)+-dependent oxidative decarboxylation. pnas.orgresearchgate.netyeastgenome.org The reaction involves the oxidation of the 3β-hydroxyl group on the sterol's A-ring to a 3-keto group, which occurs concomitantly with the cleavage of the C-C bond to release the carboxyl group as CO₂. nih.govmdpi.commdpi.com This process results in the formation of a 3-ketosteroid intermediate, which will be subsequently reduced back to a 3β-hydroxysterol by a separate enzyme, 3-ketosteroid reductase (SKR), to complete the demethylation of one methyl group. nih.govmdpi.comresearchgate.net Unlike the SMO-catalyzed steps, the decarboxylation itself is an oxygen-independent process. mdpi.com
| Enzyme | Function | Cofactor(s) | Substrate | Product |
| Sterol-4α-Methyl Oxidase (SMO) | Sequential oxidation of C4-methyl group | O₂, NADH, Cytochrome b5 | 4α-Methylsterol | 4α-Carboxysterol |
| 3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase (C4D) | Oxidative decarboxylation | NAD(P)+ | 4α-Carboxysterol | 3-Ketosteroid + CO₂ |
Production of 3-Ketosterol Intermediates
The demethylation of sterols at the C4 position is an oxygen-dependent process that involves the sequential action of three distinct enzymes. nih.gov This enzymatic cascade ultimately yields 3-ketosterols. nih.gov In eukaryotes like yeast and vertebrates, this process begins with the oxidation of the 4α-methyl group by a sterol-4α-methyl oxidase (SMO), which is also known as ERG25. pnas.orgresearchgate.netmdpi.com This initial oxidation is followed by the action of a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D or ERG26), which removes the carboxyl group to form a 3-ketosteroid intermediate. researchgate.netmdpi.comuniprot.org In the presence of NADPH, this 3-ketosteroid is then reduced to a 3α-alcohol by a 3-ketosteroid reductase. nih.gov
In organisms such as Saccharomyces cerevisiae, the enzymes responsible for C4 demethylation—ERG25, ERG26, and ERG27—work in concert to process the sterol substrate. mdpi.comuniprot.org While yeast and vertebrates utilize a single SMO for both C4 methyl groups, plants have two different SMO homologs that act on 4,4-dimethylsterols and 4α-methylsterols respectively. pnas.orgresearchgate.netmdpi.com The entire C4 demethylation process, which includes the formation of 3-ketosterol intermediates, is a complex series of reactions that ultimately leads to the production of zymosterol (B116435). uniprot.orguniprot.org
Sterone Ketoreductase (SKR)/3-Keto-Steroid Reductase
Sterone ketoreductase (SKR), also known as 3-keto-steroid reductase (3-KSR), is a crucial enzyme in the later stages of cholesterol biosynthesis. wikipedia.org It belongs to the oxidoreductase family and plays a key role in the C4 demethylation of sterols. wikipedia.orgmdpi.com
Reduction of 3-Ketosteroids (e.g., 3-dehydro-4alpha-methylzymosterol)
The primary function of SKR is to catalyze the reduction of 3-ketosteroids, which are intermediates in the C4 demethylation pathway. nih.govresearchgate.net For example, the human ortholog of the yeast 3-ketosteroid reductase, HSD17B7, converts zymosterone (B1260849) to zymosterol. oup.com This reaction regenerates the 3β-hydroxy group on the sterol molecule. researchgate.netmdpi.com In yeast, the enzyme ERG27 is responsible for this reduction. uniprot.orgmdpi.com Specifically, 3-keto-steroid reductase acts on 4alpha-methyl-5alpha-cholest-7-en-3-one, reducing it to 4alpha-methyl-5alpha-cholest-7-en-3beta-ol. wikipedia.org This step is essential for the continuation of the cholesterol biosynthetic pathway. oup.com
The enzyme HSD17B7, which functions as a 3-ketosteroid reductase, has been identified as the final uncharacterized enzyme in mammalian cholesterol biosynthesis. oup.com Its role in converting zymosterone to zymosterol highlights its importance in the pathway. oup.com
NAD(P)H-Dependence
The reduction of 3-ketosteroids by SKR is dependent on the cofactor NAD(P)H (nicotinamide adenine (B156593) dinucleotide phosphate). oup.comoup.com The enzyme utilizes NADPH to reduce the 3-keto group of the sterol intermediate, forming a 3β-hydroxy group. nih.govwikipedia.orgoup.com This NAD(P)H-dependent activity is characteristic of many enzymes in the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies, to which SKR belongs. oup.comresearchgate.netwikipedia.orgcore.ac.uk
The human 3-ketosteroid reductase, HSD17B7, specifically uses NADPH as a cofactor to convert zymosterone to zymosterol. oup.com Similarly, aldo-keto reductases involved in steroid metabolism are also NAD(P)(H)-dependent oxidoreductases. oup.com The preference for NADPH as a cofactor is a key feature of these reductive enzymes in steroid biosynthesis. oup.commdpi.com
Structural Characteristics of SDR Family Enzymes
Sterone ketoreductase is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.netwikipedia.org Enzymes in this large and ancient family, despite often having low sequence similarity (typically 15-30% identity), share a conserved three-dimensional structure. researchgate.netnih.govnih.govmdpi.com
A defining feature of SDR enzymes is the Rossmann-fold motif, which is responsible for binding the NAD(P)(H) cofactor. researchgate.netd-nb.info This structure consists of a central β-sheet flanked by α-helices. nih.gov Most SDR proteins are composed of approximately 250 to 300 amino acid residues and generally have a single domain architecture. wikipedia.orgd-nb.info The C-terminal portion of the protein is highly variable and contains the substrate-binding site, which determines the enzyme's specificity. wikipedia.orgmdpi.comd-nb.info SDR enzymes are classified into different types, including classical, extended, intermediate, complex, and divergent, based on their sequence motifs and chain length. d-nb.info
Enzyme Promiscuity and Diversity
Enzymes within the sterol biosynthesis pathway, including 3-ketosteroid reductases, often exhibit promiscuity, meaning they can act on multiple substrates. biorxiv.orgnih.gov This promiscuity is a common feature of enzymes in steroid metabolism and contributes to the diversity of steroidal molecules. biorxiv.orgnih.gov
For instance, the human aldo-keto reductases AKR1C1–AKR1C4 are known to be promiscuous, catalyzing the reduction of 3-keto, 17-keto, and 20-ketosteroids. nih.gov This substrate diversity allows these enzymes to play roles in the metabolism of a wide range of steroid hormones. core.ac.uknih.gov The ability of these enzymes to recognize and process various substrates is a key aspect of their biological function. biorxiv.orgnih.govpnas.orgbiorxiv.org
Biological and Physiological Roles of 4alpha Methylcholesterol
Role as an Essential Biosynthetic Intermediate
4alpha-Methylcholesterol is a pivotal, albeit transient, molecule within the intricate network of sterol biosynthesis. As a C4-Sterol Biosynthetic Intermediate (C4-SBI), it occupies a crucial position in the metabolic pathways leading to the production of vital sterols across different eukaryotic kingdoms. nih.gov Its transient nature means it is not typically found in high concentrations under normal physiological conditions, as it is efficiently converted to downstream products.
This compound, along with other 4-methylsterols and 4,4-dimethylsterols, serves as a fundamental building block for the synthesis of the primary sterols that govern the structure and function of cellular membranes: cholesterol in animals, ergosterol (B1671047) in fungi, and a variety of phytosterols (B1254722) in plants. nih.govresearchgate.net The biosynthetic routes diverge between these kingdoms, highlighting the evolutionary adaptation of sterol synthesis.
In mammals and fungi, the journey to cholesterol and ergosterol, respectively, involves the initial cyclization of squalene (B77637) to lanosterol (B1674476). Following the removal of a methyl group at the C14 position, two successive demethylations occur at the C4 position. This compound is an intermediate in this C4-demethylation process, which is catalyzed by a multi-enzyme complex. nih.govoup.com This complex includes a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and a sterone ketoreductase (SKR). nih.gov In the synthesis of cholesterol, the removal of the 4α-methyl group from 4α-methylzymosterol is a key step. nih.gov
The biosynthetic landscape in plants is distinct. The precursor molecule is cycloartenol (B190886), not lanosterol. nih.govoup.com The demethylation at the C4 position happens in two separate and non-consecutive steps. The first C4-demethylation acts on a 4,4,14-trimethylsterol, and the second targets a 4-methylsterol. nih.gov In Arabidopsis thaliana, two distinct families of sterol 4α-methyl oxidases, SMO1 and SMO2, are involved. SMO1 is primarily responsible for the demethylation of 4,4-dimethylsterols, while SMO2 acts on 4α-methylsterols. researchgate.net Silencing of the SMO2 gene leads to an accumulation of 4α-methyl-Δ7-sterols, demonstrating the essential role of this enzyme family in processing 4α-methylated intermediates like this compound on the path to phytosterols such as campesterol (B1663852) and stigmasterol (B192456). researchgate.netbiorxiv.org
Table 1: Role of this compound as a Precursor
| End-Product Sterol | Organism Kingdom | Precursor Molecule | Key Demethylation Steps |
| Cholesterol | Animals | Lanosterol | C14 demethylation followed by two C4 demethylations |
| Ergosterol | Fungi | Lanosterol | C14 demethylation followed by two C4 demethylations |
| Phytosterols | Plants | Cycloartenol | Two non-consecutive C4 demethylations |
The concentration of sterols within a cell is tightly regulated to ensure membrane integrity and proper cellular function. This compound and other C4-SBIs play a role in this homeostatic regulation. An accumulation of these intermediates, often due to genetic defects or enzymatic inhibition, can lead to severe cellular and developmental problems. nih.govresearchgate.net
In fungi, under conditions of cellular stress such as low oxygen, an accumulation of C4-SBIs can activate the transcription factor SRE1, which is part of a regulatory pathway for maintaining sterol homeostasis. researchgate.net This highlights a conserved role for these intermediates in sensing and responding to cellular conditions that affect sterol synthesis.
Precursor for Major Sterols (Cholesterol, Ergosterol, Phytosterols)
Signaling Molecule Functions
Beyond their structural role as biosynthetic intermediates, certain C4-SBIs and their derivatives have emerged as signaling molecules that can influence critical biological processes.
In plants, there is growing evidence that sterol biosynthesis intermediates can act as signaling molecules. Specifically, oxygenated derivatives of C4-SBIs, such as 4-carboxysterols, are implicated in modulating auxin signaling. nih.govresearchgate.net Auxin is a crucial plant hormone that regulates numerous aspects of growth and development, including cell division, elongation, and differentiation. ugent.befrontiersin.org While this compound itself is not the direct signaling molecule, its conversion to these oxygenated forms is a necessary step. The accumulation of certain sterol intermediates has been shown to interfere with auxin transport, underscoring the link between sterol metabolism and hormonal signaling pathways in plants. nih.govresearchgate.net
The immune system is another domain where C4-SBIs appear to have a regulatory function. Oxygenated C4-SBIs, such as 4-carboxysterols, have been found to play a role in the development of the immune system in mammals. nih.govresearchgate.net For instance, the accumulation of lanosterol, a closely related C4-SBI, through either genetic or chemical means, has been shown to have a regulatory effect on the immune response. nih.gov This includes influencing membrane fluidity, the production of reactive oxygen species (ROS), and enhancing phagocytosis by macrophages. nih.gov Given that this compound is a direct downstream metabolite of lanosterol in the cholesterol synthesis pathway, its metabolism is intrinsically linked to the levels of these signaling molecules that impact immune cell function.
Functional evidence supports a role for C4-SBIs in the fundamental processes of cell division and meiosis. nih.govresearchgate.net Meiosis is a specialized type of cell division that reduces the number of chromosomes in a parent cell by half to produce four gamete cells, essential for sexual reproduction. khanacademy.orgebsco.com In mammals, specific C4-SBIs have been identified as Meiosis Activating Sterols (MAS). nih.gov These molecules are found in follicular fluid and testicular tissue and are considered crucial for the proper progression of meiosis and oocyte maturation. nih.gov The involvement of C4-SBIs in cell division has also been observed in yeast. nih.gov The accumulation of these intermediates can have deleterious effects on growth and development, in part due to their impact on the cell cycle. nih.govresearchgate.net
Interaction with Nuclear Receptors (e.g., LXRα agonists)
Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling development, homeostasis, and metabolism.
One of the key nuclear receptors that interacts with derivatives of this compound is the Liver X Receptor alpha (LXRα), a critical regulator of lipid metabolism, inflammation, and cholesterol homeostasis. wikipedia.orgnih.gov Research has identified certain phytosterols, including 24α-methyl cholesterol, as agonists of LXRs. apexbt.com These C4-methylsterols can modulate LXR signaling, which in turn influences the transcription of genes involved in cholesterol absorption and metabolism. apexbt.com
A specific C4-sterol biosynthetic intermediate (C4-SBI), known as Meiosis Activating Sterol (FF-MAS), has been shown to bind to LXRα. This interaction is thought to be a molecular mechanism that can lead to increased lipogenesis (fat formation) and an inhibition of cell proliferation.
The activation of LXRs induces the expression of genes that are pivotal in the transport and efflux of cholesterol. apexbt.com For instance, LXR activation upregulates the expression of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which are essential for cholesterol removal from cells. nih.govnih.gov This has significant implications for conditions such as atherosclerosis, where the removal of cholesterol from macrophages is a key protective mechanism. virginia.edu Synthetic LXR agonists have demonstrated the ability to reduce atherosclerosis in animal models by promoting these cholesterol efflux pathways. virginia.edu
Furthermore, the interaction of ligands with LXRs is not limited to lipid metabolism. These receptors also play a role in modulating inflammatory responses. apexbt.com By acting as LXR agonists, 4-methylsterols and their derivatives can influence the complex interplay between metabolic and inflammatory signaling pathways. apexbt.com
Developmental Regulation
The precise control of sterol biosynthesis is paramount for normal growth and development across all eukaryotic organisms. The accumulation of sterol biosynthetic intermediates, including this compound, due to genetic defects or chemical inhibition of the C4-demethylation process, consistently leads to severe cellular and developmental abnormalities. nih.gov
Effects on Growth and Development in Various Organisms
The detrimental effects of accumulating 4-methylsterols are a common theme observed from yeast to mammals. nih.gov These compounds, when not efficiently converted to their 4-desmethyl counterparts, disrupt normal cellular processes and organismal development. nih.gov
In Yeast: While specific data on this compound's direct effects on yeast growth is part of the broader understanding of C4-SBI accumulation, it is known that yeast mutants deficient in sterol biosynthesis can have their growth supported to some extent by C4-SBIs like cycloartenol, though not optimally. nih.gov The proper demethylation at the C4 position is considered necessary for normal growth. nih.gov
In Insects: Studies on the silkworm (Bombyx mori) have provided specific insights. When their diet was supplemented with 1this compound, it only partially fulfilled the insect's sterol requirements. science.gov This resulted in significantly retarded growth and development, highlighting the importance of the correct sterol structure for this organism's developmental programs. science.gov
In Mammals: In mammals, the accumulation of 4-methylsterols is associated with a range of developmental defects. nih.gov Genetic disorders that lead to the buildup of these intermediates can cause conditions with severe developmental consequences, including skeletal malformations and neurological issues. nih.govplos.org The role of C4-SBIs in cell division has also been demonstrated in mammals, indicating that their accumulation can disrupt the fundamental process of cell proliferation that underpins growth. nih.gov
Table 1: Effects of 4-Methylsterol Accumulation on Growth and Development in Different Organisms
| Organism | Specific 4-Methylsterol/C4-SBI | Observed Effects | Reference(s) |
| Yeast | General C4-SBIs | Disruption of normal growth if not properly demethylated. | nih.gov |
| Silkworm (Bombyx mori) | 1this compound | Seriously retarded growth and development. | science.gov |
| Mammals | General 4-methylsterols | Disruption of cell division, skeletal malformations, neurological defects. | nih.govplos.org |
Specific Phenotypes in Plant Embryogenesis (e.g., Auxin/Cytokinin Balance)
In the plant kingdom, the regulation of sterol composition is crucial for embryogenesis, the process that produces a plant embryo from a fertilized ovule. The balance between the plant hormones auxin and cytokinin is a key determinant of proper embryonic development. science.govmdpi.com
The removal of methyl groups at the C4 position of sterols is catalyzed by two distinct families of enzymes in plants: sterol-4α-methyl oxidase 1 (SMO1) and sterol-4α-methyl oxidase 2 (SMO2). researchgate.net Research using techniques like virus-induced gene silencing (VIGS) has revealed their specific roles. Silencing of SMO1 leads to the accumulation of 4,4-dimethyl-9β,19-cyclopropylsterols, while silencing of SMO2 results in a significant buildup of 4α-methyl-Δ7-sterols, such as 24-ethylidenelophenol and 24-ethyllophenol. researchgate.net
The correct sterol composition, maintained by enzymes like the SMOs, is therefore essential for maintaining the delicate balance of auxin and cytokinin activities that orchestrate plant embryogenesis. Disruptions in this sterol pathway lead to specific and severe developmental phenotypes.
Table 2: Impact of Altered 4-Methylsterol Levels on Plant Embryogenesis
| Gene/Enzyme Affected | Accumulated Sterol Type | Resulting Phenotype | Proposed Mechanism | Reference(s) |
| SMO1 | 4,4-dimethyl-9β,19-cyclopropylsterols | Embryonic defects | Disruption of sterol balance affecting hormone signaling. | researchgate.net |
| SMO2 | 4α-methyl-Δ7-sterols | Embryonic defects | Disruption of sterol balance affecting hormone signaling. | researchgate.net |
| SMT1 | Accumulation of cholesterol, altered C-24 alkylated sterols | Defective embryo morphogenesis | Altered membrane properties affecting auxin transport; direct signaling. | nih.govresearchgate.net |
Impact on Central Nervous System Development (e.g., NSDHL deficiency models)
In mammals, the consequences of impaired 4-methylsterol metabolism are particularly severe for the development of the central nervous system (CNS). This is starkly illustrated by genetic disorders affecting the enzyme NAD(P)-dependent steroid dehydrogenase-like (NSDHL). NSDHL is a key enzyme in the C4-demethylation of sterols.
Deficiency in NSDHL leads to the accumulation of 4-methylsterols. nih.gov Mouse models with a conditional Nsdhl allele have been instrumental in understanding the link between cholesterol homeostasis and CNS development. nih.gov These models have shown that NSDHL deficiency and the resultant accumulation of 4-methylsterols are responsible for significant defects in the cerebellum, hippocampus, and cerebral cortex. nih.gov These structural brain abnormalities ultimately lead to an early postnatal lethal phenotype in these animals. nih.gov
At a cellular level, the accumulation of these sterols results in a thinner layer of granule cell precursors. These precursors are critical for the proliferation, differentiation, and migration of neurons in the cerebral cortex and hippocampus before birth. plos.org
In humans, mutations in the NSDHL gene are the cause of CK syndrome, an X-linked disorder characterized by intellectual disability, seizures, microcephaly, and cortical brain malformations. nih.gov Patients with CK syndrome have been found to have increased levels of methylsterols in their cerebrospinal fluid. nih.gov This strongly suggests that the accumulation of these sterol intermediates, rather than a simple deficiency of cholesterol, is a primary cause of the neurological symptoms. nih.gov
Similarly, deficiencies in another enzyme of the cholesterol synthesis pathway, sterol-C4-methyl oxidase (SC4MOL), also lead to the accumulation of 4-methylsterols and result in microcephaly and developmental delay. jci.org
Table 3: Central Nervous System Defects Associated with 4-Methylsterol Accumulation
| Condition/Model | Deficient Enzyme | Accumulated Sterols | CNS Phenotypes | Reference(s) |
| NSDHL deficiency (mouse model) | NAD(P)-dependent steroid dehydrogenase-like (NSDHL) | 4-methylsterols | Defects in cerebellum, hippocampus, and cerebral cortex; thinner granule cell precursor layer; early postnatal lethality. | nih.govplos.org |
| CK Syndrome (human) | NAD(P)-dependent steroid dehydrogenase-like (NSDHL) | 4-methylsterols in cerebrospinal fluid | Intellectual disability, seizures, microcephaly, cortical brain malformations. | nih.gov |
| SC4MOL deficiency (human) | Sterol-C4-methyl oxidase (SC4MOL) | 4,4'-dimethylsterols and 4α-monomethylsterols | Microcephaly, developmental delay. | jci.org |
Genetic and Molecular Regulation of 4alpha Methylcholesterol Metabolism
Gene Identification and Characterization
The enzymatic steps involved in the demethylation of the C4 position of the sterol nucleus are catalyzed by a suite of well-conserved enzymes. These enzymes are encoded by specific genes that have been identified and characterized in various organisms, from yeast to plants and mammals.
The initial oxidative attack on the 4-methyl group is carried out by a C-4 methyl sterol oxidase. In the yeast Saccharomyces cerevisiae, this enzyme is encoded by the ERG25 gene. plos.orgresearchgate.netyeastgenome.org ERG25 is an essential gene for standard growth, and its product is a non-heme iron oxygenase that is a key component of the C-4 demethylation complex. plos.orgscispace.com It catalyzes the three-step monooxygenation required for the demethylation of both 4,4-dimethyl and 4alpha-methylsterols. plos.org
In the plant Arabidopsis thaliana, this function is elaborated upon by two distinct families of genes, SMO1 and SMO2. scispace.com These families show low sequence identity to each other but are both orthologous to the yeast ERG25 gene. scispace.com Functional studies have revealed a clear division of labor: the SMO1 family is responsible for the removal of the first C-4 methyl group from 4,4-dimethylsterols, while the SMO2 family acts on the subsequent removal of the second C-4 methyl group from 4alpha-methylsterols. scispace.com This is a notable difference from fungi and animals, where a single SMO-based complex handles both demethylation steps. scispace.com
Following the oxidation and decarboxylation of the 4-methyl group, a 3-keto-steroid reductase is required to reduce the 3-keto group back to a hydroxyl group. In mammals, this function is carried out by the enzyme encoded by the HSD17B7 gene. nih.govwikipedia.org This enzyme is a bifunctional protein, also acting as a 17beta-hydroxysteroid dehydrogenase involved in steroid hormone metabolism. wikipedia.org In the context of cholesterol biosynthesis, HSD17B7 converts zymosterone (B1260849) to zymosterol (B116435). nih.gov
The yeast ortholog of HSD17B7 is ERG27. yeastgenome.org This gene encodes the 3-keto sterol reductase that catalyzes the final step in the C-4 demethylation process. yeastgenome.orgnih.gov ERG27 is an essential gene in both Saccharomyces cerevisiae and the pathogenic yeast Candida albicans. scispace.comyeastgenome.org Interestingly, mutations in ERG27 can also affect the activity of the upstream enzyme Erg7p (lanosterol synthase), highlighting the intricate protein-protein interactions within the sterol biosynthetic pathway. nih.gov
The second step in C-4 demethylation, the decarboxylation of the oxidized 4-methyl group, is catalyzed by a 3-beta-hydroxysteroid dehydrogenase/C4-decarboxylase. In yeast, this enzyme is encoded by the ERG26 gene. oup.comresearchgate.net ERG26 is essential for growth in S. cerevisiae and C. albicans. scispace.comoup.com The enzyme it codes for generates a keto group at the C-3 position while removing the carboxyl group from the C-4 position. oup.com
The efficiency of the C-4 demethylation process is greatly enhanced by the physical association of the enzymes involved in a complex. This complex is anchored to the endoplasmic reticulum membrane by a scaffolding protein. In yeast, this tethering function is performed by the protein encoded by the ERG28 gene. yeastgenome.orgpnas.org While not essential for viability, the absence of ERG28 leads to slow growth and the accumulation of sterol intermediates, indicating a disruption in the coordinated activity of the demethylation enzymes. yeastgenome.orgpnas.org Erg28p interacts with Erg26p and Erg27p, facilitating their function at the endoplasmic reticulum. pnas.org An ortholog of ERG28 has also been identified in Arabidopsis, where it serves a similar role in tethering the sterol C4-demethylation complex. nih.gov
Genes Encoding C4-Decarboxylase (e.g., ERG26)
Transcriptional Regulation of Enzyme Expression
The expression of the genes involved in 4alpha-methylcholesterol metabolism is tightly regulated at the transcriptional level to adapt to changing cellular needs and environmental conditions. This regulation involves a network of transcription factors that respond to sterol levels, oxygen availability, and other metabolic signals.
In Saccharomyces cerevisiae, the transcription of many ERG genes, including ERG25, ERG26, and ERG27, is controlled by the paralogous zinc-finger transcription factors Upc2p and Ecm22p. nih.govcsic.esmdpi.comnih.govyeastgenome.org These proteins bind to Sterol Regulatory Elements (SREs) in the promoter regions of their target genes. nih.govnih.gov When cellular sterol levels are low, Upc2p and Ecm22p are activated and upregulate the expression of ERG genes to boost ergosterol (B1671047) production. yeastgenome.orgcsic.esmdpi.com Conversely, when sterol levels are high, the activity of these transcription factors is repressed. yeastgenome.org Another key regulator is the heme-responsive transcription factor Hap1p, which can also influence the expression of sterol biosynthetic genes, often in response to oxygen availability, as several steps in the pathway are oxygen-dependent. nih.govcsic.es
In mammals, the transcriptional regulation of HSD17B7 is also complex. Its expression is known to be regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of cholesterol homeostasis. nih.govbioscientifica.com Additionally, other transcription factors, including the Vitamin D Receptor/Retinoid X Receptor (VDR/RXR) and Hepatocyte Nuclear Factor 4 (HNF4), have been shown to play a role in regulating HSD17B7 expression. nih.gov In breast cancer cells, the expression of HSD17B7 can be upregulated by estradiol (B170435) through a mechanism involving the Nuclear Factor 1 (NF1) family of transcription factors, creating a positive feedback loop for estrogen production. conicet.gov.ar
In Arabidopsis, the expression of SMO genes is also subject to developmental and environmental regulation, although the specific transcription factors are less well characterized than in yeast. However, evidence suggests that sterol levels themselves can influence the expression of sterol biosynthetic genes, indicating a feedback mechanism is also at play in plants.
Impact of Gene Mutations on Sterol Profiles and Phenotypes
Mutations in the genes encoding the enzymes for this compound metabolism lead to the accumulation of specific sterol intermediates and result in a range of observable phenotypes, from conditional lethality to severe developmental defects.
| Gene | Organism | Accumulated Sterols | Phenotype | References |
|---|---|---|---|---|
| ERG25 | Saccharomyces cerevisiae | 4,4-dimethylzymosterol | Ergosterol auxotrophy, essential for standard growth. | researchgate.netyeastgenome.org |
| SMO1 | Arabidopsis thaliana | 4,4-dimethylsterols (e.g., 24-methylenecycloartanol) | Double mutants (smo1-1 smo1-2) are embryo lethal with severe developmental defects. | scispace.comuniprot.orgresearchgate.net |
| SMO2 | Arabidopsis thaliana | 4alpha-methylsterols (e.g., 24-ethylidenelophenol) | Double mutants (smo2-1 smo2-2) are embryonic lethal; heterozygous mutants show dwarfism and developmental defects. | scispace.comnih.govtandfonline.com |
| HSD17B7 | Mouse | Upstream intermediates including 4-methylzymosterone and zymosterone | Null mutations are embryonic lethal. Hypomorphic alleles (rudolph) lead to severe CNS and skeletal abnormalities. | nih.govplos.orgresearchgate.netoup.com |
| ERG27 | Saccharomyces cerevisiae | 3-ketosterones (in specific mutant backgrounds), accumulation of noncyclic sterol intermediates | Sterol auxotrophy, essential gene. | yeastgenome.orgnih.govresearchgate.net |
| ERG26 | Saccharomyces cerevisiae | 4-carboxy-sterols (e.g., 4beta, 14alpha-dimethyl-4alpha-carboxy-cholesta-8,24-dien-3beta-ol) | Essential for growth; accumulation of toxic oxygenated sterol intermediates. | oup.comresearchgate.net |
| ERG28 | Saccharomyces cerevisiae | Carboxylic acid and 3-keto sterol intermediates | Slow growth, abnormal sterol distribution. | yeastgenome.orgpnas.orgoup.com |
| ERG28 | Arabidopsis thaliana | 4α-carboxy-zymosterol, 4α-carboxy-fecosterol, 4β-methyl-4α-carboxy-zymosterol | Recapitulates auxin transport inhibitor phenotypes, including fused cotyledons and leaves. | nih.gov |
The accumulation of these specific sterol intermediates is not only a biochemical hallmark of the genetic defect but can also be the underlying cause of the observed phenotypes. For instance, in Arabidopsis, the accumulation of certain sterol biosynthetic intermediates in erg28 mutants interferes with polar auxin transport, leading to developmental defects that mimic those seen in auxin signaling mutants. nih.gov Similarly, in mice, the abnormal sterol profile in Hsd17b7 mutants is associated with impaired Hedgehog signaling, a critical pathway for embryonic development. plos.org These findings underscore the importance of tightly regulating the metabolism of this compound and its derivatives, as disruptions can have profound consequences on cellular function and organismal development.
Accumulation of C4-SBIs due to Genetic Lesions
In humans, mutations in the SC4MOL gene, which encodes the sterol-C4-methyl oxidase, result in the accumulation of both 4,4′-dimethylsterols and 4α-monomethylsterols. jci.org This finding provides direct evidence for the role of the human SMO enzyme in the demethylation of these substrates. jci.org Similarly, in yeast, mutations such as in the erg26-1 gene, which is defective in the decarboxylation of 4-carboxy-4-methylsterols, lead to the accumulation of these specific C4-SBIs. nih.gov
In the plant kingdom, specific genetic silencing has demonstrated the distinct roles of different enzyme families in C4-demethylation. For instance, silencing the SMO1 gene in Nicotiana benthamiana results in the significant accumulation of 4,4-dimethyl-9beta,19-cyclopropylsterols (specifically 24-methylenecycloartanol), without affecting the levels of 4α-methylsterols. researchgate.netscience.gov Conversely, silencing the SMO2 gene leads to a large buildup of 4α-methyl-Δ7-sterols, such as 24-ethylidenelophenol and 24-ethyllophenol, with no change in 4,4-dimethylsterol concentrations. researchgate.netscience.gov This demonstrates that plants utilize two distinct C4-demethylation complexes for the sequential removal of the two methyl groups at the C4 position. nih.govresearchgate.net
Table 1: Accumulation of C4-SBIs due to Specific Genetic Lesions
| Organism/Model | Genetic Lesion | Accumulated C4-Sterol Biosynthetic Intermediates (C4-SBIs) | Reference(s) |
| Human | SC4MOL gene mutation | 4,4′-dimethylsterols and 4α-monomethylsterols | jci.org |
| Yeast (S. cerevisiae) | erg26-1 mutant | 4-carboxy-4-methylsterols | nih.gov |
| Plant (N. benthamiana) | SMO1 gene silencing | 4,4-dimethyl-9beta,19-cyclopropylsterols (e.g., 24-methylenecycloartanol) | researchgate.netscience.gov |
| Plant (N. benthamiana) | SMO2 gene silencing | 4α-methyl-Δ7-sterols (e.g., 24-ethylidenelophenol, 24-ethyllophenol) | researchgate.netscience.gov |
Post-Translational Control Mechanisms (e.g., HMGR degradation)
Beyond transcriptional regulation, the this compound metabolic pathway is subject to rapid post-translational control, which provides a swift mechanism to adjust metabolic flux in response to cellular sterol levels. nih.gov A primary example of this is the regulated degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), a rate-limiting enzyme in the synthesis of cholesterol and other isoprenoids. nih.govnih.gov
The degradation of HMGR is accelerated by the accumulation of specific sterols in the membranes of the endoplasmic reticulum (ER). nih.govtandfonline.com Intermediates such as lanosterol (B1674476) and 24,25-dihydrolanosterol can trigger this process. nih.govpnas.org This sterol-induced degradation is mediated by a family of ER membrane proteins known as Insigs (Insulin-induced genes), specifically Insig-1 and Insig-2. nih.govmolbiolcell.org
When cellular sterol levels rise, they promote the binding of HMGR to the Insig proteins. nih.govpnas.org This interaction facilitates the recruitment of membrane-associated E3 ubiquitin ligases, such as gp78 and Trc8. nih.govtandfonline.com These ligases then attach ubiquitin chains to the HMGR protein, marking it for degradation. nih.govnih.gov The ubiquitinated HMGR is subsequently extracted from the ER membrane and destroyed by the cytosolic 26S proteasome. nih.govtandfonline.commolbiolcell.org This entire process represents a key feedback mechanism, where the accumulation of sterol end-products and intermediates leads to the rapid destruction of a key enzyme in their own synthesis pathway, thereby maintaining cellular cholesterol homeostasis. nih.govpnas.org Nonsterol mevalonate (B85504) pathway products also play a role in controlling HMGR levels, adding another layer of regulation. nih.gov
Comparative Biochemistry and Evolutionary Divergence
Diversity of C4-Demethylation Mechanisms Across Kingdoms
The process of C4-demethylation, while functionally conserved, follows different routes in major eukaryotic kingdoms, highlighting a significant point of divergence in sterol metabolism. mdpi.com This process is catalyzed by a sterol C4 demethylase (SC4DM) multienzyme complex, which generally includes a sterol 4α-methyl oxidase (SMO), a 4α-carboxysterol-C3-dehydrogenase/C4-decarboxylase (CSD), and a sterone ketoreductase (SKR). researchgate.netnih.gov In many organisms, these enzymes are held together at the endoplasmic reticulum by a scaffolding protein, ERG28. nih.govoup.comacs.org
In mammals and fungi, the removal of the two methyl groups at the C4 position of the sterol precursor occurs consecutively. mdpi.comnih.gov This process takes place after the demethylation at the C14 position. mdpi.com A single set of C4-demethylation enzymes iteratively removes both methyl groups. pnas.orgfrontiersin.org For example, in Saccharomyces cerevisiae, the enzymes Erg25 (SMO), Erg26 (dehydrogenase/decarboxylase), and Erg27 (reductase) form a complex to catalyze the demethylation of 4,4-dimethylzymosterol into zymosterol (B116435). acs.orgnih.gov This single complex, tethered by Erg28, acts first on the 4α-methyl group and then on the 4β-methyl group (which becomes the 4α-methyl group after the first round). oup.comfrontiersin.org The entire C4-demethylation process in these organisms is a streamlined sequence of events leading directly from a 4,4-dimethylsterol to a 4-desmethylsterol. mdpi.comresearchgate.net
In contrast, the C4-demethylation pathway in plants is characterized by two distinct and nonconsecutive demethylation events. mdpi.comnih.gov The two demethylation steps are interrupted by other enzymatic modifications in the sterol biosynthetic pathway. nih.govnih.gov The first C4-demethylation removes a methyl group from a 4,4,14-trimethylsterol, such as 24-methylenecycloartanol. mdpi.comresearchgate.net The second demethylation occurs later in the pathway, acting on a 4-methylsterol that has already undergone C14-demethylation. mdpi.comnih.gov
This separation of demethylation events necessitates distinct enzymes with specific substrate specificities. nih.gov Plants have evolved two different families of sterol methyl oxidases, SMO1 and SMO2, to handle these distinct steps. oup.compnas.org Silencing experiments in Nicotiana benthamiana have shown that the SMO1 family is responsible for the first demethylation (of 4,4-dimethylsterols), while the SMO2 family catalyzes the second demethylation (of 4α-methylsterols). researchgate.net This non-consecutive pathway allows plants to generate a unique profile of sterol intermediates. mdpi.com
Mammalian and Fungal Consecutive Demethylation
Organism-Specific Enzyme Families and Isoforms
The enzymes that carry out C4-demethylation belong to conserved families, but specific isoforms and even entirely different enzyme systems have evolved in various lineages.
In vertebrates, fungi, and plants, the core machinery consists of a nonheme iron-dependent C4 sterol methyl oxidase (SMO/ERG25), an NAD(P)-dependent 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (3β-HSD/D/ERG26), and an NADPH-dependent 3-ketosteroid reductase (SR/ERG27). pnas.org However, the specifics vary:
Mammals: A single sterol C4-methyl oxidase-like protein (SC4MOL) acts iteratively. pnas.orgnih.gov SC4MOL, along with NSDHL (NAD(P)-dependent steroid dehydrogenase-like) and HSD17B7 (hydroxysteroid 17-beta dehydrogenase), forms the demethylation complex. nih.gov SC4MOL is notably regulated by sterol levels and targeted for degradation by the E3 ubiquitin ligase MARCHF6, indicating it's a key control point. nih.gov
Fungi: Fungi like Saccharomyces cerevisiae and the human pathogen Aspergillus fumigatus possess orthologs ERG25, ERG26, and ERG27. acs.orgnih.gov A. fumigatus has two SMOs, Erg25A and Erg25B, with Erg25A playing the primary role in C4-demethylation. nih.gov Fenhexamid, an agricultural fungicide, specifically targets the 3-keto reductase (Erg27) in certain fungi like Botrytis cinerea. acs.orgcabidigitallibrary.org
Plants: As mentioned, plants utilize two distinct families of SMOs (SMO1 and SMO2) for the non-consecutive demethylation steps. oup.comresearchgate.netresearchgate.net Arabidopsis thaliana has three SMO1 isoforms and two SMO2 isoforms. researchgate.netresearchgate.net Additionally, two 3βHSD/D genes have been functionally characterized in plants. nih.gov
Bacteria: Some bacteria that synthesize sterols, like the methanotroph Methylococcus capsulatus, have evolved a completely different, independently evolved C4-demethylation system. pnas.orgnih.gov This system uses two proteins, SdmA (a Rieske-type oxygenase) and SdmB (an NAD(P)-dependent reductase), which are biochemically and phylogenetically distinct from their eukaryotic counterparts. researchgate.netnih.gov
Table 1: Key Enzymes in C4-Demethylation Across Different Organisms
| Organism Type | Sterol Methyl Oxidase (SMO) | Dehydrogenase/Decarboxylase | Ketoreductase | Key Features |
|---|---|---|---|---|
| Mammals | SC4MOL | NSDHL | HSD17B7 | Consecutive demethylation; single SMO acts iteratively. pnas.orgnih.gov |
| Fungi (S. cerevisiae) | ERG25 | ERG26 | ERG27 | Consecutive demethylation; complex tethered by ERG28. acs.orgnih.gov |
| Plants (A. thaliana) | SMO1 & SMO2 families | 3βHSD/D | SR | Nonconsecutive demethylation; distinct SMOs for each step. oup.comnih.gov |
| Bacteria (M. capsulatus) | SdmA | SdmB (multifunctional) | SdmB (multifunctional) | Independently evolved pathway. researchgate.netnih.gov |
Unique Sterol Metabolism Pathways (e.g., C4-methylation in C. elegans)
While most eukaryotes that synthesize sterols focus on demethylating them to produce functional end-products, some organisms have evolved unique pathways that utilize methylated sterols. The nematode Caenorhabditis elegans provides a striking example of this divergence.
C. elegans is a sterol auxotroph, meaning it cannot synthesize sterols de novo and must acquire them from its diet, typically cholesterol. plos.orgresearchgate.net Instead of fully demethylating dietary sterols, C. elegans has a unique metabolic pathway that involves the addition of a methyl group at the C4α position. mdpi.commpi-cbg.de This reaction is catalyzed by a sterol C4α-methyltransferase (STRM-1), an enzyme unique to nematodes. mpi-cbg.denih.gov
This C4-methylation pathway is crucial for regulating the nematode's life cycle. The methylation of sterol precursors by STRM-1 prevents their conversion into dafachronic acids, which are steroid hormones that promote reproductive development. mpi-cbg.de By reducing the amount of available substrate for dafachronic acid synthesis, the resulting 4-methylsterols, such as lophenol, help trigger the entry into the stress-resistant "dauer" larval stage. mdpi.commpi-cbg.denih.gov This represents a complete reversal of the typical demethylation process, where a C4-methylated sterol is an essential signaling molecule and metabolic end-product rather than just a biosynthetic intermediate. mdpi.comnih.gov
Evolutionary Conservation of Enzymatic Steps
The core enzymatic machinery for sterol biosynthesis reflects a deep evolutionary history, with many enzymes being conserved across eukaryotic kingdoms. oup.com The pathway likely existed in the last eukaryotic common ancestor (LECA), which harbored a significant number of genes for sterol synthesis. nih.govoup.com Subsequent evolution appears to have proceeded largely through gene loss and modification (tinkering) in different lineages. nih.gov
The enzymes for C4-demethylation are part of this conserved toolkit. oup.com The multi-enzyme complex involving an oxidase, a decarboxylase, and a reductase is found in animals, plants, and fungi, indicating a shared origin. oup.compnas.org The scaffolding protein ERG28, which organizes the demethylation complex, also has homologs across these kingdoms, further underscoring the conservation of the process's architecture. oup.comnih.gov
However, this conservation is not absolute, as seen in the divergence of the plant pathway and the independent evolution of C4-demethylation in bacteria. pnas.orgfrontiersin.org The presence of distinct SMO families in plants (SMO1 and SMO2) suggests gene duplication and neofunctionalization events that allowed for the more complex, non-consecutive demethylation strategy. oup.compnas.org In contrast, the loss of the entire de novo synthesis pathway in animals like nematodes and insects led to the repurposing of some remaining sterol-modifying enzymes and, in the case of C. elegans, the evolution of a novel C4-methyltransferase. plos.orgnih.gov This demonstrates how a conserved ancestral pathway can be modified, partially retained, or co-opted for new biological functions over evolutionary time.
Methodological Approaches in 4alpha Methylcholesterol Research
Genetic Manipulation Techniques
Genetic engineering provides powerful tools to investigate the sterol biosynthesis pathway by modifying the genes that encode its enzymes. Techniques such as generating loss-of-function mutants, silencing genes through Virus-Induced Gene Silencing (VIGS), and overexpressing specific genes are central to elucidating the roles of intermediates like 4α-methylcholesterol. primescholars.commdpi.comnih.gov
Creating loss-of-function mutants, often through gene knockout or insertion of foreign DNA, is a fundamental strategy to determine a gene's role. primescholars.com By inactivating a gene encoding a specific enzyme in the sterol pathway, researchers can observe the resulting biochemical and phenotypic changes. This often leads to the accumulation of the enzyme's substrate, providing direct evidence of its function. researchgate.netnih.gov The accumulation of these sterol biosynthetic intermediates (SBIs) can cause significant cellular and developmental defects in various organisms. nih.govmdpi.com
For instance, studies in Arabidopsis thaliana have provided significant insights. Mutations in the CAS1 gene, which encodes cycloartenol (B190886) synthase, an early enzyme in the pathway, lead to the accumulation of the precursor 2,3-oxidosqualene (B107256) and cause defects in cell viability and plastid development. pnas.org Similarly, mutants like dwarf5 (dwf5), which have a defective sterol Δ7-reductase, exhibit dwarfism due to a block in brassinosteroid biosynthesis, highlighting the downstream consequences of pathway interruptions. researchgate.net In fungi such as Candida albicans, the inactivation of the ERG3 gene, which encodes a sterol Δ5,6-desaturase, results in the accumulation of alternative sterols and can confer resistance to azole antifungal drugs. nih.gov These examples demonstrate that analyzing the specific sterols that accumulate in a mutant allows for the precise functional characterization of the disrupted gene and its product. mdpi.comnih.gov
Table 1: Examples of Loss-of-Function Mutant Studies in Sterol Biosynthesis
| Organism | Mutant Gene | Disrupted Enzyme | Key Finding | Reference(s) |
|---|---|---|---|---|
| Arabidopsis thaliana | cas1 | Cycloartenol Synthase 1 | Accumulation of 2,3-oxidosqualene; defects in cell viability and plastid biogenesis. | pnas.org |
| Arabidopsis thaliana | dwf5 | Sterol Δ7-Reductase | Severe dwarfism due to blocked brassinosteroid biosynthesis. | researchgate.net |
| Arabidopsis thaliana | smt2 smt3 | Sterol Methyltransferase 2 | Loss of C-24 ethyl sterols; severe growth abnormalities and defective cell division. | mdpi.com |
| Candida albicans | erg3 | Sterol Δ5,6-Desaturase | Accumulation of alternative sterols, leading to azole resistance. | nih.gov |
Virus-Induced Gene Silencing (VIGS)
Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics technique primarily used in plants to achieve transient gene knockdown. researchgate.net This method exploits a plant's natural defense mechanism against viruses. By inserting a fragment of a target gene into a modified viral vector, the plant's RNA silencing machinery is triggered to degrade the mRNA of the endogenous gene, effectively reducing its expression. researchgate.netresearchgate.net VIGS is particularly valuable for studying essential genes where a complete knockout would be lethal and for use in plants that are difficult to transform genetically. nih.govoup.com
VIGS has been instrumental in characterizing the C4-demethylation process in plants. In a key study using Nicotiana benthamiana, researchers silenced two distinct families of sterol 4α-methyl oxidase (SMO) genes, SMO1 and SMO2. researchgate.netscience.gov
Silencing of SMO1 resulted in the significant accumulation of 4,4-dimethylsterols (the substrates for the SMO1-based enzyme complex). researchgate.net
Silencing of SMO2 led to a large buildup of 4α-methylsterols (the substrates for the SMO2-based complex). researchgate.netscience.gov
These distinct biochemical outcomes demonstrated that, unlike in fungi and animals, the two C4-demethylation steps in plants are catalyzed by two different enzyme complexes. researchgate.net Other studies have successfully used VIGS to silence genes like squalene (B77637) synthase, a key enzyme providing precursors for sterols, which resulted in reduced sterol levels and compromised plant defense. nih.govoup.com
Table 2: Key Findings from VIGS Studies in Plant Sterol Pathways
| Plant Species | Silenced Gene | Enzyme/Protein | Key Finding | Reference(s) |
|---|---|---|---|---|
| Nicotiana benthamiana | SMO1 | Sterol 4α-Methyl Oxidase 1 | Substantial accumulation of 4,4-dimethyl-9β,19-cyclopropylsterols. | researchgate.netscience.gov |
| Nicotiana benthamiana | SMO2 | Sterol 4α-Methyl Oxidase 2 | Large accumulation of 4α-methyl-Δ7-sterols. | researchgate.netscience.gov |
| Withania somnifera | SQS | Squalene Synthase | Reduced squalene and withanolides; downregulation of downstream sterol pathway genes. | researchgate.netnih.gov |
Overexpression Studies
In Arabidopsis thaliana, overexpressing genes encoding 3β-hydroxysteroid dehydrogenase/C-4 decarboxylase (3βHSD/D), an enzyme in the C4-demethylation complex, led to growth defects, including wrinkled leaves and malformed flowers. nih.gov These changes were linked to altered membrane properties and abnormal auxin transport, demonstrating the importance of tightly regulating sterol levels for proper plant development. nih.gov In another study, overexpressing the sterol C-22 desaturase genes CYP710A1 and CYP710A4 in Arabidopsis significantly increased the levels of stigmasterol (B192456) at the expense of sitosterol (B1666911), confirming the function of these enzymes and altering the sterol composition of the plant membranes. researchgate.net
Table 3: Examples of Overexpression Studies in Plant Sterol Biosynthesis
| Organism | Overexpressed Gene | Enzyme | Key Finding | Reference(s) |
|---|---|---|---|---|
| Arabidopsis thaliana | 3βHSD/D1 & 3βHSD/D2 | 3β-Hydroxysteroid Dehydrogenase/Decarboxylase | Growth defects, wrinkled leaves, and malformed flowers, possibly due to abnormal auxin transport. | nih.gov |
| Arabidopsis thaliana | CYP710A1 & CYP710A4 | Sterol C-22 Desaturase | Increased levels of stigmasterol and a corresponding decrease in sitosterol. | researchgate.net |
Biochemical Inhibition Studies
The use of chemical inhibitors that target specific enzymes is a classic biochemical approach to study metabolic pathways. By blocking a particular step, inhibitors can induce the accumulation of upstream intermediates, mimicking the effect of a genetic mutation and allowing for the study of the consequences of this accumulation. mdpi.com This method is crucial for identifying rate-limiting steps and for developing potential fungicides or herbicides that target the sterol biosynthesis pathway. mdpi.comcabidigitallibrary.org
The C4-demethylation of sterols is a multi-step process catalyzed by a complex of three enzymes: a sterol 4α-methyl oxidase (SMO or Erg25), a 4α-carboxysterol-C3-dehydrogenase/C4-decarboxylase (CSD or Erg26), and a 3-ketoreductase (Erg27). cabidigitallibrary.orgacs.org Several chemical compounds are known to inhibit these enzymes.
Diazaborines have been identified as inhibitors of the first enzyme, Erg25 (sterol methyl oxidase), in fungi. acs.org
Fenhexamid is an agricultural fungicide that specifically targets the last enzyme in the complex, the 3-keto reductase (Erg27). cabidigitallibrary.orgacs.org
While various natural compounds are known to affect the broader sterol pathway, the specific targeting of the C4-demethylation SMO by garlic compounds has not been firmly established. Organosulfur compounds from garlic, such as allicin (B1665233) and its derivatives, are known to inhibit cholesterol biosynthesis. researchgate.netnih.gov However, their primary target within this pathway is often an earlier enzyme, squalene monooxygenase (also sometimes abbreviated SMO), which catalyzes the epoxidation of squalene to 2,3-oxidosqualene. researchgate.net This enzyme is distinct from the sterol 4α-methyl oxidase involved in C4-demethylation.
Table 4: Chemical Inhibitors of the Sterol Biosynthesis Pathway
| Inhibitor(s) | Target Enzyme | Organism(s) of Study | Key Effect | Reference(s) |
|---|---|---|---|---|
| Diazaborines | Erg25 (Sterol 4α-Methyl Oxidase) | Saccharomyces cerevisiae | Inhibition of C4-demethylation, accumulation of 4,4-dimethylzymosterol. | acs.org |
| Fenhexamid | Erg27 (3-Keto Reductase) | Botrytis cinerea (Fungus) | Inhibition of the final step of C4-demethylation. | cabidigitallibrary.orgacs.org |
Impact of Inhibition on Sterol Accumulation and Cellular Processes
Inhibiting the C4-demethylation complex has profound effects on cellular physiology, primarily through two mechanisms: the depletion of essential final sterols (like ergosterol (B1671047) in fungi or phytosterols (B1254722) in plants) and the accumulation of potentially toxic sterol intermediates. mdpi.comcabidigitallibrary.org The accumulation of 4,4-dimethylsterols and 4α-methylsterols disrupts the normal structure and function of cellular membranes, affecting their fluidity and permeability. nih.govmdpi.com
In fungi, this disruption leads to growth arrest, making the C4-demethylation enzymes attractive targets for antifungal agents. cabidigitallibrary.orgacs.org Treatment of S. cerevisiae with diazaborine, an inhibitor of the methyl oxidase Erg25, causes a clear buildup of the substrate 4,4-dimethylzymosterol and a depletion of zymosterol (B116435) and the final product, ergosterol. acs.org
In plants, the consequences of inhibition can be equally severe. Genetic or chemical inhibition of C4-demethylation leads to dramatic phenotypes affecting growth and development. nih.govmdpi.com For example, disrupting the function of ERG28, a scaffold protein that organizes the C4-demethylation complex in Arabidopsis, leads to the accumulation of an unusual intermediate, 4-carboxy-4-methyl-24-methylenecycloartanol. nih.govoup.com This specific compound was found to act as a signaling molecule that inhibits polar auxin transport, a critical process for plant development, thereby linking sterol metabolism directly to hormone signaling pathways. nih.gov
Analytical Techniques for Sterol Profiling
The investigation of 4α-methylcholesterol and related sterol intermediates relies on sophisticated analytical methodologies capable of separating and identifying structurally similar compounds within complex biological mixtures. These techniques are fundamental to understanding the intricate pathways of sterol biosynthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, including 4α-methylcholesterol. thermofisher.com This powerful method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for separating complex mixtures, quantifying specific analytes, and identifying unknown compounds. thermofisher.com The process begins with the vaporization of the sample and separation of its components on a capillary column. thermofisher.com As each compound elutes from the column, it is ionized, fragmented, and then identified based on its unique mass-to-charge (m/z) ratio. thermofisher.com
For sterol analysis, samples are typically derivatized, often through silylation to create trimethylsilyl (B98337) (TMS) ethers, which increases their volatility for GC analysis. nih.govnih.gov The analysis can be performed in different modes, such as full scan mode for a wide range of m/z ratios or selected ion monitoring (SIM) mode for sensitive detection of specific ions. thermofisher.comnih.gov A whole-cell screening assay using GC-MS has been developed to monitor interactions with all enzymes involved in distal cholesterol biosynthesis in a single experiment. nih.gov
Due to the low abundance of 4-methylsterols in many samples, an enrichment step using solid-phase extraction (SPE) is often employed prior to GC-MS analysis. nih.gov This allows for the successful detection and analysis of dozens of low-abundance 4-methyl- and 4,4-dimethylsterols. nih.gov
Table 1: Example of GC-MS Parameters for Sterol Analysis This table presents a set of typical parameters used for the GC-MS analysis of sterols, adapted from a study on brown algae. frontiersin.org
| Parameter | Setting |
| Gas Chromatograph | Agilent Technologies 7890 |
| Mass Spectrometer | Agilent Technologies 5975C |
| GC Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | UHP Helium |
| Flow Rate | 1 ml/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | 1. Hold at 60°C for 1 min2. Ramp to 100°C at 25°C/min3. Ramp to 250°C at 15°C/min4. Ramp to 315°C at 3°C/min5. Hold at 315°C for 2 min |
| MS Ionization Energy | 70 eV |
| MS Scan Range | m/z 50 to m/z 500 |
Detection and Identification of Sterol Structures
The identification of 4α-methylcholesterol and other sterol structures via GC-MS is achieved by comparing their retention times and mass spectra with those of known standards or by detailed interpretation of their fragmentation patterns. frontiersin.org The mass spectra of sterol TMS ethers exhibit characteristic fragmentation ions that provide structural information. nih.gov
A strategy for the determination of 4-methylsterols (4-M-sterols) and 4,4-dimethylsterols (4,4-D-sterols) in edible oils led to the detection of 55 distinct compounds from these classes. nih.gov Of these, 24 were assigned to specific structures, while the remaining 31 unknown sterols were traced back to their basic structural features. nih.gov This was accomplished by defining eight subgroups based on structural characteristics that could be linked to the presence of specific m/z values, which were then sensitively measured using GC/MS in SIM mode. nih.gov This approach allows for the unambiguous identification of numerous relevant sterol intermediates. nih.gov For instance, in silencing experiments with the SMO2 gene in Nicotiana benthamiana, a significant accumulation of 4α-methyl-Δ7-sterols, such as 24-ethylidenelophenol and 24-ethyllophenol, was identified, demonstrating the technique's power in elucidating biosynthetic pathways. researchgate.net
In Vitro Enzymatic Assays
In vitro enzymatic assays are crucial for dissecting the specific functions and properties of enzymes involved in the 4α-methylcholesterol biosynthetic pathway. databiotech.co.il These assays provide a controlled environment, free from the complexities of a living cell, to study the interactions between an enzyme and its substrates or inhibitors. databiotech.co.il They are fundamental for characterizing enzyme kinetics, substrate specificity, and the mechanism of action. databiotech.co.ilmdpi.com
A key enzyme in the metabolism of 4α-methylsterols is sterol 4α-methyl oxidase (SMO). The first specific enzymatic assay to measure SMO activity was developed using microsomal fractions from Saccharomyces cerevisiae. researchgate.net This assay utilized [14C]-4,4-dimethyl-zymosterol as a substrate, allowing for the characterization of the enzymatically formed C4 mono- and di-demethylated products. researchgate.net It also led to the identification of two novel C4-hydroxymethyl-zymosterol derivatives as immediate oxidative metabolites. researchgate.net Similarly, SMO enzymatic activities in plants were initially characterized using microsomal fractions from Zea mays coleoptiles incubated with radioactively labeled sterol substrates. nih.gov These assays were instrumental in identifying two distinct SMO activities in plants. nih.gov
Table 2: Key Components of an In Vitro Enzyme Assay This table outlines the essential components required for designing a typical in vitro enzyme assay. mdpi.com
| Component | Role in Assay |
| Enzyme | The catalyst of the reaction being studied (e.g., Sterol 4α-methyl oxidase). |
| Substrate | The molecule upon which the enzyme acts (e.g., 4α-methylcholesterol, [14C]-4,4-dimethyl-zymosterol). researchgate.net |
| Cofactors/Coenzymes | Non-protein chemical compounds required for the enzyme's activity (e.g., NADH, NADPH). mdpi.com |
| Buffer | Maintains a stable pH, which is crucial for optimal enzyme activity. |
| Inhibitors/Activators | Compounds tested for their effect on the enzyme's reaction rate. |
Subcellular Localization Studies of Biosynthetic Enzymes
Understanding where the enzymes of the 4α-methylcholesterol pathway reside within the cell is critical to understanding their function and regulation. Studies have shown that the enzymes responsible for sterol C4-demethylation are organized as a complex. nih.gov In eukaryotes, this complex includes a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and a sterone ketoreductase (SKR). nih.gov
Research indicates that the majority of enzymes involved in cholesterol biosynthesis, approximately 70%, are located in the endoplasmic reticulum (ER) membrane. mdpi.com Specific studies using fluorescent protein tagging have confirmed this localization. For example, sterol biosynthetic enzymes such as SMT2 fused with Green Fluorescent Protein (SMT2-GFP) were observed in the endoplasmic reticulum. researchgate.net Furthermore, a non-enzymatic protein named ERG28 has been shown to act as a scaffold, tethering the three enzymes of the C4-demethylation complex together in the endoplasmic reticulum. nih.gov In addition to the ER, some sterol biosynthesis enzymes have also been found in the nuclear envelope. nih.gov This co-localization suggests a highly coordinated and compartmentalized process, though findings also indicate that these enzymes might not always operate within the same functional complex, hinting at additional roles beyond sterol biosynthesis. nih.gov
Pathological Implications and Disease Models Associated with 4alpha Methylcholesterol Dysregulation
Accumulation of 4-Methylsterols in Genetic Disorders
Genetic defects in the enzymes responsible for the demethylation of C4-methylsterols are the primary cause of their accumulation. These "steroloses" are characterized by a buildup of sterol intermediates, which leads to severe developmental alterations. mdpi.com
Mutations in the NAD(P)H steroid dehydrogenase-like (NSDHL) gene, which encodes a crucial enzyme in the C4-demethylation process, lead to the accumulation of 4-methyl and 4,4-dimethyl sterol intermediates. oup.com This deficiency is responsible for X-linked dominant male-lethal disorders such as CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform nevus and Limb Defects) and the X-linked recessive CK syndrome. nih.govnih.gov
CHILD syndrome is characterized by unilateral limb and skin defects, and is typically lethal in males. oup.comnih.gov Females with the condition may exhibit one-sided cerebral hypoplasia. nih.gov CK syndrome presents with mild to severe intellectual disability, microcephaly, seizures, and other central nervous system (CNS) malformations. nih.govnih.gov In patients with CK syndrome, cerebrospinal fluid is found to be enriched in 4-methylsterols, while cholesterol levels may remain normal, suggesting that the accumulation of these intermediates, rather than a deficiency in cholesterol, is a primary driver of the pathology. nih.gov
Studies in mouse models with NSDHL deficiency have provided a deeper understanding of the neurological consequences. The accumulation of 4-methylsterols in these models leads to significant defects in the cerebellum, hippocampus, and cerebral cortex, resulting in an early postnatal lethal phenotype. nih.gov At a cellular level, a thinner layer of granule cell precursors is observed; these cells are vital for neuronal proliferation, differentiation, and migration during prenatal development. nih.gov
Table 1: Genetic Disorders Associated with NSDHL Deficiency and 4-Methylsterol Accumulation
| Disorder | Gene | Inheritance | Key Neurological Phenotypes | Other Features |
|---|---|---|---|---|
| CHILD Syndrome | NSDHL | X-linked dominant | Unilateral cerebral hypoplasia. nih.gov | Unilateral ichthyosiform skin lesions, limb reduction defects; typically male-lethal. oup.comnih.gov |
| CK Syndrome | NSDHL | X-linked recessive | Mild to severe intellectual disability, microcephaly, CNS malformations, seizures. nih.govnih.gov | Dysmorphism, asthenic build. nih.gov |
The removal of the two methyl groups at the C4 position of sterol precursors is a multi-step process catalyzed by a complex of enzymes. researchgate.net Impairment at different stages of this C4-demethylation process leads to the accumulation of specific C4-sterol biosynthetic intermediates (C4-SBIs), with deleterious effects on growth and development across various organisms. mdpi.comnih.gov
One such condition is SC4MOL deficiency, an autosomal recessive disorder caused by mutations in the MSMO1 gene (also known as SC4MOL), which encodes the sterol-C4-methyl oxidase. oaepublish.comkarger.com This enzyme catalyzes the first step in the demethylation of 4,4'-dimethylsterols. oaepublish.com Its deficiency results in the accumulation of 4-monomethyl and 4,4'-dimethyl sterols. oaepublish.com Clinically, SC4MOL deficiency is characterized by a triad (B1167595) of microcephaly, congenital cataracts, and psoriasiform dermatitis, often accompanied by developmental and growth delays. oaepublish.comkarger.com Plasma sterol analysis in patients reveals a significant increase in 4-methylsterols. mdpi.com
The accumulation of these intermediates is a common feature in genetic or chemically induced inhibitions of the sterol-C4-demethylation pathway, leading to severe cellular and developmental phenotypes. nih.gov
Table 2: Sterol Levels in SC4MOL Deficiency vs. Healthy Individuals
| Sterol Group | Patient Plasma Levels | Healthy Individual Plasma Levels | Fold Increase |
|---|---|---|---|
| 4-Methylsterols | 41–42 mg/mL | 2.8–3.2 mg/mL | ~10-fold mdpi.com |
| Total C4-SBIs | Not specified | Not specified | ~500-fold mdpi.com |
| Cholesterol | 85–93 mg/dL | 140–176 mg/dL | Reduced mdpi.com |
NSDHL Deficiency and Associated Developmental Defects (e.g., Neurological Phenotypes)
Cellular Responses to 4alpha-Methylsterol Accumulation
The buildup of 4alpha-methylsterol and related compounds within cells triggers various responses, affecting fundamental processes like cell division and membrane integrity.
The accumulation of C4-SBIs has been shown to negatively impact cell division and viability. mdpi.comnih.gov In fibroblasts from patients with SC4MOL deficiency, a threefold reduction in the rate of cell division was observed. mdpi.com This suggests that the accumulation of meiosis-activating sterols (a class that includes C4-methylsterols) can lead to cell overproliferation in tissues like skin and blood. karger.comjci.org
Furthermore, research has shown that targeting the genes SC4MOL and NSDHL can sensitize cancer cells to EGFR inhibitors. researchgate.net The resulting accumulation of C4-SBIs appears to promote the degradation of the EGFR, thereby reducing cancer cell viability and proliferation. mdpi.comresearchgate.net This highlights the critical role of these sterol intermediates in regulating cell cycle progression. jci.org
While direct studies on 4alpha-methylcholesterol's effect on membrane properties are specific, the structural role of sterols in membranes is well-established. The proper composition of sterols is essential for maintaining membrane fluidity, permeability, and the function of embedded proteins. biorxiv.org The introduction of additional methyl groups on the sterol ring, as seen in lanosterol (B1674476) (a precursor with three extra methyl groups compared to cholesterol), significantly reduces the ordering effect of the sterol on lipid bilayers. researchgate.net
It is conceivable that the accumulation of this compound and other C4-SBIs alters the physical properties of cellular membranes. nih.gov Such alterations could disrupt the proper localization and function of membrane proteins, which may indirectly contribute to the observed cellular and developmental defects. nih.gov For example, the capacity of C4-SBIs like cycloartenol (B190886) to act as membrane structural components has been considered, particularly in primitive organisms. nih.gov
Effects on Cell Proliferation and Viability
Links to Cellular Signaling Pathways
The accumulation of 4-methylsterols is not merely a passive buildup of metabolic byproducts; these molecules can actively interfere with critical cellular signaling pathways.
Research has identified several key pathways affected by 4-methylsterol dysregulation:
Hedgehog Signaling: In patients with CK syndrome and in mouse models with defective C4-demethylation, deficient Hedgehog signaling has been reported. nih.gov This pathway is crucial for embryonic development, and its disruption can explain many of the observed malformations.
Epidermal Growth Factor Receptor (EGFR) Signaling: C4-SBIs have been shown to negatively regulate EGFR signaling and vesicular trafficking. nih.gov The inactivation of NSDHL and SC4MOL leads to increased degradation of the EGFR, sensitizing cells to EGFR inhibitors. researchgate.net
Liver X Receptor (LXRα) Signaling: Deficiency of NSDHL can lead to the accumulation of C4-methylsterols that activate the transcription factor LXRα. biorxiv.org This was observed in a mouse model of pancreatic cancer, where elevated expression of the LXRα-dependent gene ABCA1 was found. biorxiv.org
Other Pathways: There is evidence suggesting that 4-methylsterols and their derivatives can act as signaling molecules in various biological processes. nih.gov For instance, certain oxygenated C4-SBIs are physiological ligands for the nuclear receptor RORγ, which regulates lymphoid cell development. nih.gov Additionally, FAXDC2, a protein involved in C4-demethylation, appears to couple Wnt/β-catenin signaling to the RTK/MAPK pathway, with its absence altering the expression of thousands of genes. biorxiv.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4,4-dimethyl-5alpha-cholesta-8-en-3-beta-ol |
| 4,4-dimethylsterols |
| 4-carboxy-4-methyl-24-methylenecycloartanol |
| 4-carboxysterols |
| 4-methyl-24-ethylcholestane |
| 4-methylenecycloartanol |
| 4-methylsterols |
| 4-methylzymosterone |
| 4alpha-carboxy-4beta-methyl-24-methylenecycloartanol |
| 4alpha-formyl-lanosterol |
| This compound |
| acetyl-CoA |
| campesterol (B1663852) |
| cholesterol |
| cycloartenol |
| cycloeucalenol |
| desmosterol |
| ergosterol (B1671047) |
| lathosterol |
| lanosterol |
| poriferasterol |
| sitosterol (B1666911) |
| stigmasterol (B192456) |
Impact on Cancer Cell Sensitivity to Therapies (e.g., EGFR inhibitors)
The dysregulation of cholesterol biosynthesis, leading to the accumulation of intermediates like 4α-methylcholesterols, has been identified as a critical factor in modulating the response of cancer cells to targeted therapies. Specifically, the enzymes involved in the C4-demethylation step of cholesterol synthesis have been implicated in the sensitivity of tumor cells to Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov
Research has established that the inactivation of two key genes in this pathway, SC4MOL (sterol C4-methyl oxidase-like) and its partner NSDHL (NADP-dependent steroid dehydrogenase-like), significantly sensitizes various cancer cells to EGFR inhibitors. nih.gov The NSDHL gene encodes an essential enzyme that catalyzes the oxidative decarboxylation of C4 methyl groups of 4α-carboxysterols, a crucial step in post-squalene cholesterol biosynthesis. researchgate.net The functional block in this pathway caused by the inactivation of these enzymes leads to an accumulation of 4-methylsterols. This metabolic shift has been shown to enhance the efficacy of both EGFR tyrosine kinase inhibitors (TKIs) and therapeutic antibodies. nih.gov
The mechanism underlying this sensitization involves the increased degradation of EGFR. The inactivation of SC4MOL and NSDHL appears to alter the vesicular trafficking of EGFR and its dimerization partners, ERBB2 and ERBB3, leading to enhanced receptor internalization and subsequent breakdown. nih.gov This reduces the persistent EGFR signaling that often drives resistance to anti-EGFR treatments. nih.gov
Studies have demonstrated this sensitization effect across multiple cancer cell lines:
A431 (Epidermoid Carcinoma): Depletion of SC4MOL or NSDHL sensitized these cells to the EGFR kinase inhibitor erlotinib (B232). nih.gov Inactivation of SC4MOL also markedly sensitized A431 xenografts to cetuximab, a therapeutic anti-EGFR antibody. nih.gov
SCC61 and SCC68 (Head and Neck Squamous Carcinoma): Similar sensitization to erlotinib was observed in these cell lines, which express moderate levels of EGFR. nih.gov
PC9 (Lung Adenocarcinoma): These cells, which express a mutated form of EGFR (ΔE746–A750), also showed increased sensitivity to erlotinib following the depletion of SC4MOL or NSDHL. nih.gov
This indicates that the effect is not specific to a single cell type but may be a more generalized phenomenon in epithelial malignancies dependent on EGFR signaling. nih.gov
Table 1: Effect of SC4MOL and NSDHL Depletion on Cancer Cell Viability with EGFR Inhibitors Data represents the percentage of cell viability normalized to control cells after treatment with EGFR inhibitors. A lower percentage indicates greater sensitization to the drug.
| Cell Line | Cancer Type | EGFR Inhibitor | Target Gene Depleted | Resulting Cell Viability (%) |
| A431 | Epidermoid Carcinoma | Erlotinib | SC4MOL | ~45% |
| A431 | Epidermoid Carcinoma | Erlotinib | NSDHL | ~50% |
| SCC61 | Head & Neck Squamous Carcinoma | Erlotinib | SC4MOL | ~50% |
| SCC68 | Head & Neck Squamous Carcinoma | Erlotinib | SC4MOL | ~60% |
| PC9 | Lung Adenocarcinoma | Erlotinib | SC4MOL | ~55% |
| Source: Adapted from research findings on the inactivation of sterol biosynthesis pathway genes. nih.gov |
Animal Models for Studying this compound-Related Conditions
To investigate the in vivo consequences of 4α-methylcholesterol accumulation, researchers have developed and utilized specific animal models, most notably mouse models with mutations in the Nsdhl gene. nih.gov Since complete loss of Nsdhl in male mice is lethal by mid-gestation, conditional knockout and hypomorphic alleles have been crucial for studying its postnatal functions. nih.gov
One of the primary models is a conditional targeted Nsdhl mouse (Nsdhltm1.1Rak). nih.gov These models have been instrumental in demonstrating the essential role of cholesterol homeostasis in the development of the central nervous system (CNS). nih.govmdpi-res.com NSDHL deficiency in these mice leads to the accumulation of 4-methylsterols, which is associated with severe developmental defects. mdpi-res.comnih.gov Pathological findings in these models include:
CNS Abnormalities: Defects are observed in the cerebellum, hippocampus, and cerebral cortex, which can lead to an early postnatal lethal phenotype. mdpi-res.com This manifests as a thinner layer of granule cell precursors, which are vital for neuronal proliferation in these brain regions. mdpi-res.com
Impaired Sonic Hedgehog (SHH) Signaling: The accumulation of 4-methylsterols has been directly correlated with hampered SHH signaling. nih.gov This was demonstrated using an in vitro cell system derived from the granule cell precursors of nsdhl mice. nih.gov The SHH pathway is critical for development, and its disruption by abnormal sterol levels underscores a key mechanism of pathology. nih.gov
Another model, the Nsdhl-deficient Bpa1H/+ mouse, has been used to confirm the link between the C4-demethylation pathway and growth factor receptor signaling. nih.gov Studies in these mice revealed a dramatic and selective loss of internalized Platelet-Derived Growth Factor Receptor (PDGFR) in fibroblasts. nih.gov Furthermore, regions of the skin lacking NSDHL showed reduced activation of EGFR and its downstream effectors. nih.gov This finding in a whole-animal model corroborates the in vitro cell data suggesting that dysregulation of this sterol pathway directly impacts crucial signaling receptors involved in growth and development. nih.gov
These nsdhl mouse models have been foundational for analyzing the consequences of genetic lesions in the cholesterol biosynthesis pathway and understanding the physiological roles of its intermediate sterols. researchgate.net
Q & A
Q. What steps mitigate bias in interpreting 4α-Methylcholesterol’s therapeutic potential?
- Methodological Answer : Pre-register study protocols (e.g., OSF, ClinicalTrials.gov ) to define endpoints a priori. Use blinded analysis for imaging or spectroscopic data. Disclose funding sources and conflicts of interest in compliance with ICMJE standards. Collaborative consortia can independently validate findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
